N-[(4-Chloro-3-methylphenyl)methyl]thietan-3-amine
Description
N-[(4-Chloro-3-methylphenyl)methyl]thietan-3-amine is a sulfur-containing amine derivative featuring a thietane (a three-membered saturated ring with one sulfur atom) and a substituted benzyl group (4-chloro-3-methylphenyl). The chloro and methyl substituents on the phenyl ring may influence electronic and steric properties, while the thietane ring’s strain could enhance reactivity compared to larger cyclic sulfides like thiolan (tetrahydrothiophene) .
Properties
Molecular Formula |
C11H14ClNS |
|---|---|
Molecular Weight |
227.75 g/mol |
IUPAC Name |
N-[(4-chloro-3-methylphenyl)methyl]thietan-3-amine |
InChI |
InChI=1S/C11H14ClNS/c1-8-4-9(2-3-11(8)12)5-13-10-6-14-7-10/h2-4,10,13H,5-7H2,1H3 |
InChI Key |
DHRMHGMVKWLVNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2CSC2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chloro-3-methylphenyl)methyl]thietan-3-amine typically involves the reaction of 4-chloro-3-methylbenzyl chloride with thietan-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chloro-3-methylphenyl)methyl]thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various amine derivatives.
Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Scientific Research Applications
N-[(4-Chloro-3-methylphenyl)methyl]thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-Chloro-3-methylphenyl)methyl]thietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of N-[(4-Chloro-3-methylphenyl)methyl]thietan-3-amine with analogs from the evidence:
Key Differences and Implications
Ring Size and Reactivity :
- The thietane core in the target compound introduces significant ring strain compared to the thiolan (5-membered ring) in . This strain may enhance nucleophilic reactivity, making it useful in polymerization or as a synthetic intermediate .
- In contrast, the thiazole ring in is aromatic and rigid, favoring electronic delocalization and hydrogen bonding, which are critical in antimicrobial activity .
Substituent Effects: The 4-chloro-3-methylphenyl group in the target compound combines electron-withdrawing (Cl) and electron-donating (CH₃) effects. This may create a polarized region for targeted intermolecular interactions, unlike the purely electron-donating 4-methylphenyl in .
Biological and Material Applications: Thiazole derivatives () exhibit documented antibacterial activity, attributed to their ability to disrupt microbial enzymes or DNA . The target’s thietane lacks aromaticity, which may limit similar interactions unless functionalized further.
Biological Activity
N-[(4-Chloro-3-methylphenyl)methyl]thietan-3-amine is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H14ClN2S |
| Molecular Weight | 228.75 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1171409-13-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the chloromethyl and thietane moieties suggests potential interactions with enzymes and receptors involved in key biochemical pathways.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
- Anticancer Properties : Research has also explored the compound's effects on cancer cell lines. It has shown promise in inducing apoptosis in specific cancer types, likely through the modulation of signaling pathways associated with cell proliferation and survival .
Case Studies and Experimental Data
- Antimicrobial Studies : In vitro assays demonstrated that this compound has significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Cytotoxicity Assays : Cytotoxicity tests performed on various cancer cell lines revealed that the compound induces cell death at micromolar concentrations. The IC50 values varied across different cell lines, indicating selective toxicity .
- Mechanistic Insights : Further studies utilizing Western blotting and flow cytometry suggested that the compound triggers apoptosis via the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases .
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| N-(4-Fluoro-3-methylbenzyl)thietan-3-amine | Moderate | High |
| N-(4-Chloro-2-methylbenzyl)thietan-3-amine | Low | Moderate |
| N-(4-Chlorobenzyl)thietan-3-amine | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
